molecular formula C12H14ClFO B1325450 4'-Chloro-3,3-dimethyl-3'-fluorobutyrophenone CAS No. 898764-64-2

4'-Chloro-3,3-dimethyl-3'-fluorobutyrophenone

Cat. No.: B1325450
CAS No.: 898764-64-2
M. Wt: 228.69 g/mol
InChI Key: QFVHFSOEAYHAAG-UHFFFAOYSA-N
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Description

4’-Chloro-3,3-dimethyl-3’-fluorobutyrophenone is a synthetic organic compound with the molecular formula C12H14ClFO It is characterized by the presence of a chloro group, a fluorine atom, and a butyrophenone structure

Preparation Methods

The synthesis of 4’-Chloro-3,3-dimethyl-3’-fluorobutyrophenone typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with 3,3-dimethylbutanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography techniques .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4’-Chloro-3,3-dimethyl-3’-fluorobutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the use of catalysts to enhance reaction rates. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4’-Chloro-3,3-dimethyl-3’-fluorobutyrophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Chloro-3,3-dimethyl-3’-fluorobutyrophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

4’-Chloro-3,3-dimethyl-3’-fluorobutyrophenone can be compared with other similar compounds, such as:

    4’-Chloro-3,3-dimethylbutyrophenone: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    3,3-Dimethyl-3’-fluorobutyrophenone:

    4’-Fluoro-3,3-dimethylbutyrophenone: Lacks the chloro group, which can influence its chemical behavior and uses.

The presence of both chloro and fluoro groups in 4’-Chloro-3,3-dimethyl-3’-fluorobutyrophenone makes it unique, providing a combination of properties that can be advantageous in various research and industrial applications.

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFO/c1-12(2,3)7-11(15)8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVHFSOEAYHAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642397
Record name 1-(4-Chloro-3-fluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-64-2
Record name 1-(4-Chloro-3-fluorophenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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